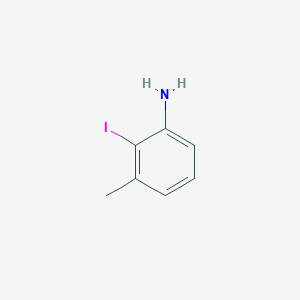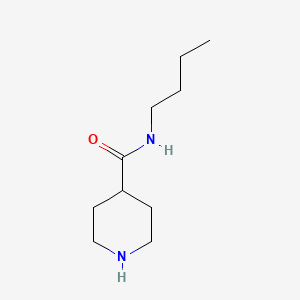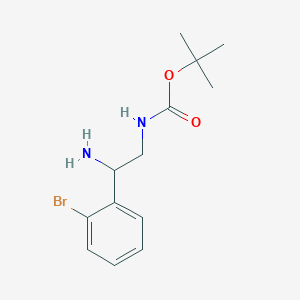
3,7-Dibromophenothiazin-5-ium bromide
Descripción general
Descripción
3,7-Dibromophenothiazin-5-ium bromide is a chemical compound with the empirical formula C12H6Br3NS . It has a molecular weight of 435.96 .
Synthesis Analysis
The synthesis of this compound involves the reaction of phenothiazine with an excess of bromine in acetic acid . This reaction sequence involves two electrophilic aromatic substitutions and one oxidation .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string [Br-].Brc1ccc2nc3ccc (Br)cc3 [s+]c2c1 .Physical And Chemical Properties Analysis
The melting point of this compound is 155 °C (dec.) (lit.) .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 3,7-Dibromophenothiazin-5-ium bromide is synthesized from phenothiazine, involving electrophilic aromatic substitutions and oxidation, yielding compounds analogous to methylene blue. This process highlights its reactive nature and importance in chemical synthesis (Leventis, Chen, & Sotiriou-Leventis, 1997).
Application in Forensic Science
- The compound has been used in solutions for enhancing latent fingerprints, demonstrating its utility in forensic applications (Plater & Harrison, 2009).
Biomedical Applications
- It's involved in light-induced reactions with biological substrates and has biomedical applications, including biological staining and antimicrobial activity (Moura & Cordeiro, 2003).
- The compound is investigated as a photosensitizer in photodynamic therapy, where its properties are compared with Methylene Blue, highlighting its potential in treating tumors (Gorman et al., 2006).
Photodynamic Therapy
- Optimized for use in photodynamic therapy for cutaneous leishmaniasis, indicating its therapeutic potential in dermatology (Akilov et al., 2009).
Electrochemical Studies
- Electrochemical properties of phenothiazine derivatives, including this compound, have been studied, revealing complex kinetics of electrode reactions. These studies are crucial for understanding its applications in electrochemistry (Kuzin et al., 2021).
Propiedades
IUPAC Name |
3,7-dibromophenothiazin-5-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2NS.BrH/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9;/h1-6H;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCQBWPKNZFNPF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)[S+]=C3C=C(C=CC3=N2)Br.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583836 | |
| Record name | 3,7-Dibromophenothiazin-5-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
46710-21-8 | |
| Record name | 3,7-Dibromophenothiazin-5-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methoxyimidazo[1,2-a]pyridine](/img/structure/B1603282.png)

![3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid](/img/structure/B1603285.png)




![8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1603296.png)


![Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B1603300.png)


